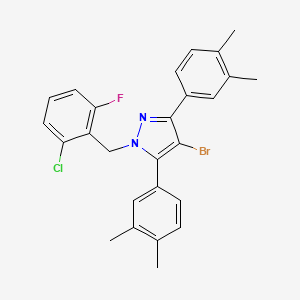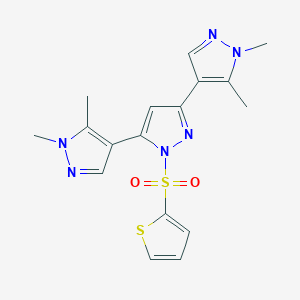
4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a pyrazole core substituted with bromine, chlorine, fluorine, and multiple phenyl groups.
- The compound exhibits interesting chemical properties due to its unique substitution pattern.
4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: is a complex organic compound with a fused pyrazole ring system.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of appropriate starting materials, such as 2-chloro-6-fluorobenzaldehyde, 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole-1-carboxylic acid, and bromine.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane or toluene) with a base (e.g., triethylamine) as a catalyst.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions, including
Common Reagents and Conditions: N-bromosuccinimide (NBS) is often used for bromination reactions.
Major Products: The major product of bromination is the benzylic bromide derivative.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate for the synthesis of other complex molecules.
Biology and Medicine: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Industry: It may find applications in materials science or as a building block for specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug candidates, it could involve interactions with cellular targets, enzymatic inhibition, or modulation of biological pathways.
Comparison with Similar Compounds
Uniqueness: The combination of bromine, chlorine, fluorine, and multiple phenyl groups makes this compound distinct.
Similar Compounds: While I don’t have specific information on closely related compounds, researchers may compare it to other pyrazole derivatives.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C26H23BrClFN2 |
|---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H23BrClFN2/c1-15-8-10-19(12-17(15)3)25-24(27)26(20-11-9-16(2)18(4)13-20)31(30-25)14-21-22(28)6-5-7-23(21)29/h5-13H,14H2,1-4H3 |
InChI Key |
STCUEFLBZIHEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914913.png)
![6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914915.png)
![N-(2,6-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914923.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914930.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914935.png)
![1-benzyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914948.png)
![5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10914951.png)
![4-[(4-Fluorophenoxy)methyl]benzoate](/img/structure/B10914958.png)


![3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-ethenylbenzyl)-1H-pyrazole](/img/structure/B10914971.png)
![4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one](/img/structure/B10914975.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914986.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914995.png)
